molecular formula Br2H2NOP B14699394 Phosphoramidic dibromide CAS No. 15391-52-3

Phosphoramidic dibromide

Cat. No.: B14699394
CAS No.: 15391-52-3
M. Wt: 222.80 g/mol
InChI Key: MDTCDDQEWFJKIL-UHFFFAOYSA-N
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Description

Phosphoramidic dibromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of phosphorus, nitrogen, and bromine atoms in its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoramidic dibromide can be synthesized through various methods. One common approach involves the reaction of phosphorus oxychloride with an amine compound, followed by the introduction of bromine atoms. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Another method involves the use of phosphorus fluoride exchange reactions, where phosphorus fluoride bonds are exchanged with bromine atoms to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are also crucial due to the potential toxicity of the reactants and products involved.

Chemical Reactions Analysis

Types of Reactions: Phosphoramidic dibromide undergoes various chemical reactions, including substitution, oxidation, and reduction reactions. These reactions are influenced by the presence of bromine and phosphorus atoms, which can participate in different chemical transformations.

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles, oxidizing agents, and reducing agents. For example, nucleophilic substitution reactions can occur when this compound reacts with nucleophiles such as amines or alcohols. Oxidizing agents like hydrogen peroxide can facilitate oxidation reactions, while reducing agents such as lithium aluminum hydride can promote reduction reactions .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can yield phosphoramidates, while oxidation reactions can produce phosphoric acids. Reduction reactions may result in the formation of phosphines or other reduced phosphorus compounds .

Scientific Research Applications

Phosphoramidic dibromide has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organophosphorus compounds. In biology and medicine, this compound derivatives have been studied for their potential as enzyme inhibitors and therapeutic agents. Additionally, this compound is utilized in industrial processes, such as the production of flame retardants and agricultural chemicals .

Mechanism of Action

The mechanism of action of phosphoramidic dibromide involves its interaction with molecular targets through the formation of covalent bonds. The presence of bromine atoms enhances its reactivity, allowing it to participate in various chemical transformations. In biological systems, this compound can inhibit enzyme activity by phosphorylating active sites, thereby disrupting normal enzymatic functions .

Comparison with Similar Compounds

Phosphoramidic dibromide can be compared with other similar compounds, such as phosphoramidates and phosphonamides. These compounds share structural similarities but differ in their chemical properties and reactivity. For example, phosphoramidates contain phosphorus-nitrogen bonds, while phosphonamides have phosphorus-oxygen bonds.

List of Similar Compounds:
  • Phosphoramidates
  • Phosphonamides
  • Phosphoric triamides
  • Phosphorodiamidates

This compound stands out due to its specific chemical structure and the presence of bromine atoms, which impart distinct properties and reactivity compared to other related compounds.

Properties

CAS No.

15391-52-3

Molecular Formula

Br2H2NOP

Molecular Weight

222.80 g/mol

InChI

InChI=1S/Br2H2NOP/c1-5(2,3)4/h(H2,3,4)

InChI Key

MDTCDDQEWFJKIL-UHFFFAOYSA-N

Canonical SMILES

NP(=O)(Br)Br

Origin of Product

United States

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